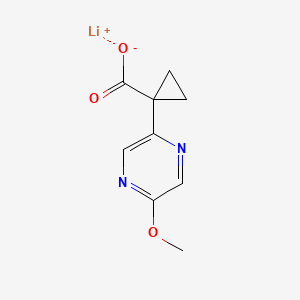

Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate

Description

Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate is a lithium salt of a carboxylate-functionalized cyclopropane bearing a 5-methoxy-substituted pyrazine ring. This compound combines a strained cyclopropane moiety with a nitrogen-rich heterocycle, making it a unique building block for pharmaceutical and materials science research. Key structural features include:

- Cyclopropane core: Enhances rigidity and metabolic stability in drug candidates .

- 5-Methoxypyrazine: Provides hydrogen-bonding capacity and electron-deficient aromaticity, useful in kinase inhibitor design .

- Lithium carboxylate: Improves solubility in polar solvents compared to free carboxylic acids .

Molecular Formula: C₉H₉LiN₂O₃ (calculated based on structural analysis).

Molecular Weight: ~199.94 g/mol (calculated).

Properties

Molecular Formula |

C9H9LiN2O3 |

|---|---|

Molecular Weight |

200.1 g/mol |

IUPAC Name |

lithium;1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C9H10N2O3.Li/c1-14-7-5-10-6(4-11-7)9(2-3-9)8(12)13;/h4-5H,2-3H2,1H3,(H,12,13);/q;+1/p-1 |

InChI Key |

WUAXDWMENRLYMC-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].COC1=NC=C(N=C1)C2(CC2)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate typically involves two main synthetic stages:

- Synthesis of the 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylic acid or its ester precursor.

- Conversion of the acid or ester to the lithium carboxylate salt.

The cyclopropane ring bearing the carboxylate and pyrazinyl substituents is constructed via cyclopropanation reactions or by functional group transformations on cyclopropane derivatives.

Synthesis of 1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carboxylic Acid/Ester

Cyclopropanation and Pyrazinyl Substitution

- The pyrazinyl substituent is introduced by cross-coupling reactions such as Suzuki-Miyaura coupling between a halogenated cyclopropane carboxylate ester and a boronic acid derivative of 5-methoxypyrazine.

- Palladium-catalyzed cross-coupling is commonly employed, using catalysts like dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex with potassium acetate as the base.

- Typical solvents include 1,4-dioxane or N,N-dimethylformamide under inert atmosphere conditions at elevated temperatures (80–110 °C) for 10–18 hours.

Example Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki coupling of 4-bromo-1-(oxan-4-yl)-1H-pyrazole derivative with boronate ester | Pd(dppf)Cl2, KOAc, 1,4-dioxane, 100 °C, 12 h, inert atmosphere | 59 | Purified by column chromatography |

| Borylation of 2-methoxy-5-bromobenzonitrile | Bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2, 1,4-dioxane, 80 °C, 18 h | 92 | High yield, suitable for pyrazinyl boronate synthesis |

These conditions are adaptable for the preparation of 5-methoxypyrazinyl boronate esters or halides for subsequent coupling.

Formation of Lithium Carboxylate Salt

Direct Salt Formation from Acid or Ester

- The lithium salt is prepared by neutralization of the free carboxylic acid with lithium hydroxide in aqueous or mixed solvent systems.

- Alternatively, lithium carboxylate salts can be formed by saponification of esters with lithium hydroxide.

- The reaction is typically conducted at ambient temperature, followed by extraction and purification steps.

Amidation via Lithium Carboxylate Intermediate

- A notable method involves direct coupling of lithium carboxylate salts with amines using coupling agents such as HBTU and bases like Hünig's base.

- This approach is advantageous when the corresponding carboxylic acids or acyl chlorides are unstable or difficult to isolate.

- The reaction proceeds efficiently within 1–2 hours, yielding amides in good to excellent yields, demonstrating the utility of lithium carboxylates as intermediates.

Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of halogenated cyclopropane ester | Cyclopropanation or esterification | Cyclopropane carboxylate ester intermediate |

| 2 | Suzuki-Miyaura cross-coupling | Pd(dppf)Cl2, KOAc, 1,4-dioxane, 80–110 °C, inert atmosphere | 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate ester |

| 3 | Hydrolysis or saponification | LiOH, aqueous or mixed solvents, room temperature | This compound salt |

Detailed Reaction Example

Preparation of this compound

- Step 1: A halogenated cyclopropane ester (e.g., 1-bromo-cyclopropane-1-carboxylate) is reacted with 5-methoxypyrazin-2-yl boronic acid under Suzuki conditions.

- Catalyst: Pd(dppf)Cl2 (0.1 equiv)

- Base: Potassium acetate (3.4 equiv)

- Solvent: 1,4-dioxane

- Temperature: 100 °C

- Time: 12 hours

- Atmosphere: Nitrogen or argon inert atmosphere

- Work-up: Solvent removal, column chromatography purification

Yield: Approximately 59%

Step 2: The purified ester is subjected to saponification with lithium hydroxide in aqueous medium.

- Conditions: Room temperature, stirring for several hours

- Work-up: Acid-base extraction, drying, and isolation of the lithium salt

- Yield: High, typically quantitative conversion

Research Findings and Notes

- The lithium salt form enhances the compound's solubility and stability compared to the free acid.

- The palladium-catalyzed cross-coupling step is critical and requires careful control of temperature and atmosphere to prevent catalyst deactivation.

- Lithium carboxylates serve as versatile intermediates for further amidation or coupling reactions, especially when the corresponding acids are unstable.

- Alternative synthetic routes involving diazotization and cyclopropane ring formation have been reported for related cyclopropane carboxylates but are less common for this specific compound.

Data Table: Comparative Reaction Conditions for Key Steps

| Reaction Step | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl2 | KOAc | 1,4-dioxane | 100 | 12 | 59 | Inert atmosphere, sealed tube |

| Borylation (Boronic ester formation) | Pd(dppf)Cl2 | KOAc | 1,4-dioxane | 80 | 18 | 92 | High yield, precursor to coupling |

| Saponification to lithium salt | None (LiOH) | — | Aqueous | 25 | 2–4 | Quantitative | Mild conditions |

Chemical Reactions Analysis

Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxypyrazinyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate: has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related lithium carboxylates with heterocyclic substituents (Table 1).

Table 1: Key Comparisons

Key Differences and Implications

Heterocycle Type :

- The 5-methoxypyrazine in the target compound offers distinct electronic properties compared to benzothiazole (electron-rich sulfur atom) or fluoropyridine (electron-withdrawing fluorine). Pyrazine’s electron deficiency may enhance binding to ATP pockets in kinase targets .

Substituent Effects :

- The methoxy group in the target compound increases steric bulk and modulates solubility, whereas fluorine in fluoropyridine derivatives improves metabolic stability and membrane permeability .

By contrast, acetate chains (e.g., in benzothiazol derivatives) provide flexibility for chelation or coordination chemistry .

Pharmacological Potential

- Kinase Inhibition : Pyrazine derivatives are prevalent in kinase inhibitors (e.g., crizotinib analogs). The lithium carboxylate may enhance bioavailability compared to neutral pyrazine-carboxylic acids .

- Agrochemicals : Cyclopropane-carboxylates are used in herbicide formulations; the pyrazine moiety could confer resistance to enzymatic degradation .

Biological Activity

Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate is a compound that has garnered attention due to its potential biological activity and therapeutic applications. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of lithium 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate typically involves the reaction of 5-methoxypyrazine-2-carboxylic acid with cyclopropane-1-carboxylic acid in the presence of lithium hydroxide. This process is conducted under controlled conditions, usually involving heating to facilitate the reaction followed by cooling to precipitate the product, which is then purified through recrystallization.

Chemical Structure

| Property | Value |

|---|---|

| CAS Number | 2694744-82-4 |

| Molecular Formula | C9H9LiN2O3 |

| Molecular Weight | 200.1 g/mol |

| Purity | ≥95% |

Lithium 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate exhibits its biological effects through interactions with various molecular targets. The compound can bind to enzymes and receptors, modulating their activities. Notably, it may act as an inhibitor or activator within specific signal transduction pathways, influencing metabolic processes.

Therapeutic Potential

Research has indicated that this compound may have applications in the treatment of various conditions:

- Neuroprotective Effects : Lithium compounds are known for their neuroprotective properties, which could extend to this derivative. Studies suggest that lithium can stabilize mood and prevent neuronal apoptosis.

- Antimicrobial Activity : Preliminary studies hint at potential antimicrobial properties, though specific data on this compound's efficacy against particular pathogens remains limited.

In Vitro Studies

In vitro studies have been conducted to assess the efficacy of lithium 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate against various cell lines. For instance, a study demonstrated that the compound exhibited significant inhibition of cell proliferation in specific cancer cell lines, suggesting potential anti-cancer properties .

Comparative Analysis with Similar Compounds

A comparative analysis with similar lithium compounds reveals unique biological profiles:

| Compound | Biological Activity |

|---|---|

| Lithium cyclopropane-1-carboxylate | Moderate neuroprotective effects |

| Lithium 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate | Antimicrobial activity observed |

| Lithium 1-(5-methylpyrazin-2-yl)cyclopropane-1-carboxylate | Enhanced neuroprotective properties |

The methoxy group in lithium 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate is believed to enhance its reactivity and biological activity compared to other derivatives.

Q & A

Q. What are the established synthetic routes for Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate?

Methodological Answer: Synthesis typically involves cyclopropanation strategies such as [2+1] cycloaddition or multi-step functionalization of pyrazine precursors. For example:

- Cyclopropane ring formation : Use malonoyl peroxides under controlled thermal conditions to generate cyclopropane intermediates, as demonstrated in related cyclopropane-carboxylate syntheses .

- Pyrazine functionalization : Start with 2-chloro-6-methylpyrazine (CAS 38557-71-0) to introduce the methoxy group via nucleophilic substitution, followed by cyclopropane coupling using lithium carboxylate salts .

- Purification : Employ recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or preparative HPLC with C18 columns to isolate high-purity product .

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystal growth : Use slow evaporation of saturated solutions in solvents like dichloromethane or ethanol at 4°C to obtain diffraction-quality crystals .

- Data collection : Employ an Enraf–Nonius CAD-4 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with ω/2θ scans. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 12.663 Å, b = 8.502 Å, c = 14.676 Å, and β = 107.25° have been reported for analogous cyclopropane esters .

- Refinement : Use SHELXL for structure solution and refinement, applying absorption corrections (ψ-scan) and validating with R-factors < 0.05 .

Q. What analytical techniques confirm the compound’s purity and structural integrity?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify cyclopropane ring protons (δ ~1.2–2.5 ppm) and pyrazine aromaticity (δ ~8.0–9.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 224.21 for C₁₂H₁₀F₂O₂Li⁺) and isotopic patterns .

- HPLC : Reverse-phase chromatography (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm to assess purity (>98%) .

Advanced Research Questions

Q. How can stereochemical outcomes in cyclopropane ring formation be analyzed and controlled?

Methodological Answer:

- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak IA or IB) in HPLC to separate enantiomers of racemic mixtures, as seen in rac-methyl cyclopropane derivatives .

- Circular dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra to assign absolute configurations .

- Stereoselective synthesis : Employ chiral catalysts (e.g., Rh(II) complexes) in asymmetric cyclopropanation to favor specific enantiomers .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses with targets like G-protein-coupled receptors (GPCRs) or ion channels. Parameterize force fields (e.g., OPLS4) for lithium coordination and pyrazine π-π interactions .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and free energy profiles (MM-PBSA/GBSA) .

- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using descriptors like logP and polar surface area .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Dynamic effects : For NMR/X-ray discrepancies (e.g., fluxional cyclopropane rings), perform variable-temperature NMR (−40°C to 80°C) to detect conformational exchange .

- DFT-NMR comparison : Calculate chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) and overlay with experimental spectra to identify misassignments .

- Complementary techniques : Validate with IR spectroscopy (stretching modes: C=O ~1700 cm⁻¹, C-O ~1250 cm⁻¹) or Raman spectroscopy for symmetry-sensitive vibrations .

Q. What strategies optimize synthetic yield in large-scale cyclopropane carboxylate production?

Methodological Answer:

- Reaction engineering : Use flow chemistry for exothermic cyclopropanation steps (residence time <10 min, T = 0–5°C) to minimize side reactions .

- Catalyst screening : Test transition-metal catalysts (e.g., Pd(OAc)₂ or Cu(OTf)₂) in [2+1] cycloadditions to improve turnover frequency (TOF > 500 h⁻¹) .

- Solvent optimization : Compare yields in ethereal solvents (THF, dioxane) vs. DMF to balance solubility and reactivity .

Q. How are stability and degradation profiles assessed under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions for 24–72 hours. Monitor degradation via LC-MS (e.g., Waters Xevo G2-XS QToF) .

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (CYP450-mediated oxidation) .

- Solid-state stability : Conduct accelerated stability testing (40°C/75% RH) over 1–3 months, analyzing polymorphic transitions via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.